
1-Bromo-3-(2,2,2-trifluoroethoxy)propane
Vue d'ensemble
Description
“1-Bromo-3-(2,2,2-trifluoroethoxy)propane” is a chemical compound with the CAS Number: 1152515-05-3 . It has a molecular weight of 221.02 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8BrF3O/c6-2-1-3-10-4-5(7,8)9/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis and Applications of Chemical Compounds
Research in the area of chemical synthesis often focuses on developing efficient methods for producing valuable compounds. For example, studies on the catalytic hydrogenolysis of glycerol to propanediols highlight the importance of finding new catalysts and processes for producing chemicals with wide applications in industry, including plastics, pharmaceuticals, and textiles. The search for more efficient catalysts, such as platinum and rhodium-based systems, is driven by the need to enhance chemoselectivity and process efficiency (Zhang et al., 2021; Martino et al., 2021).
Environmental and Health Implications of Brominated Compounds
The occurrence and environmental fate of brominated compounds, such as flame retardants, have been the subject of several studies. These compounds, due to their widespread use, pose potential risks to the environment and human health. Research on novel brominated flame retardants (NBFRs) has focused on their presence in indoor air, dust, consumer goods, and food, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Innovative Separation Processes
The development of membranes and separation technologies is critical for various applications in chemical processing, environmental remediation, and energy production. Research on poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, for example, shows the potential of these materials in the separation of organic products from fermentation broths and other applications (Volkov et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been known to act as thiol-reactive trifluoromethyl probes . These probes are often used in the study of various biochemical processes, particularly those involving sulfur-containing compounds like cysteine residues in proteins.
Mode of Action
Based on its structural similarity to other thiol-reactive trifluoromethyl probes, it may interact with its targets by forming covalent bonds with thiol groups, thereby modifying the function of the target molecules .
Biochemical Pathways
As a potential thiol-reactive probe, it could be involved in studying pathways related to protein function and structure, redox biology, and signal transduction .
Result of Action
As a potential thiol-reactive probe, it could modify the function of target molecules, leading to changes in cellular processes .
Analyse Biochimique
Biochemical Properties
1-Bromo-3-(2,2,2-trifluoroethoxy)propane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. This compound’s trifluoroethoxy group is particularly reactive, making it a valuable tool in studying enzyme mechanisms and protein functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group. This inhibition can result in altered drug metabolism and detoxification processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a marked response. High doses of this compound can result in toxic or adverse effects, including liver and kidney damage, due to its interaction with metabolic enzymes and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further react with cellular components, leading to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is often found in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its effectiveness in modulating cellular functions .
Propriétés
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3O/c6-2-1-3-10-4-5(7,8)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVJVCBIFCNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
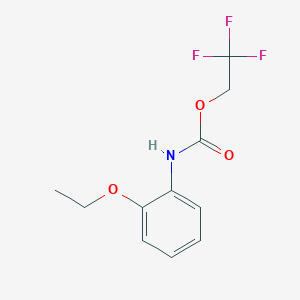

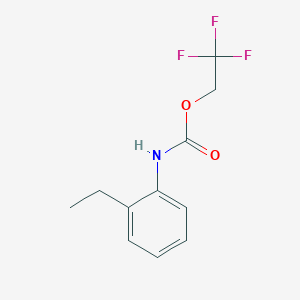
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
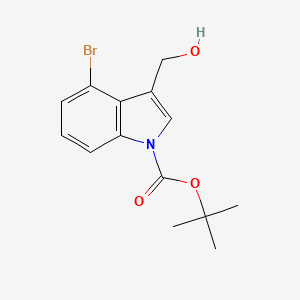
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
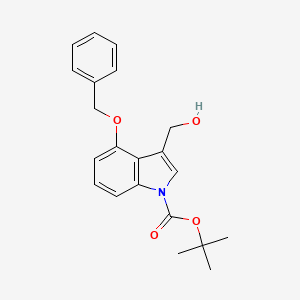


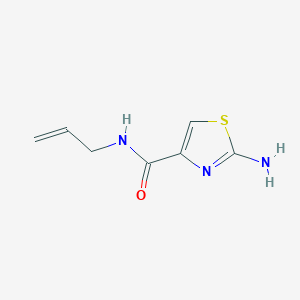
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)
